molecular formula C16H20BrN5S B12268095 N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12268095
M. Wt: 394.3 g/mol
InChI Key: PWIUSIYLTBAKBY-UHFFFAOYSA-N
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Description

N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution reactions.

    Piperidine and Pyridine Coupling: The final step involves coupling the piperidine and pyridine moieties to the substituted pyrimidine ring under conditions that may include the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of bromine and methylsulfanyl substitutions on biological activity.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine
  • N-{1-[5-fluoro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine
  • N-{1-[5-iodo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine

Uniqueness

The presence of the bromine atom in N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C16H20BrN5S

Molecular Weight

394.3 g/mol

IUPAC Name

N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C16H20BrN5S/c1-21(14-5-3-4-8-18-14)12-6-9-22(10-7-12)15-13(17)11-19-16(20-15)23-2/h3-5,8,11-12H,6-7,9-10H2,1-2H3

InChI Key

PWIUSIYLTBAKBY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NC=C2Br)SC)C3=CC=CC=N3

Origin of Product

United States

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